7-chloro-4-methyl-1H-indole-3-carbaldehyde

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

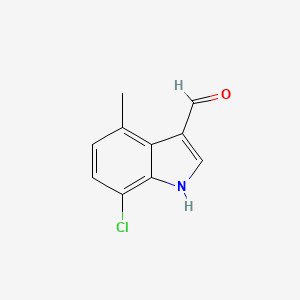

The molecular structure of 7-chloro-4-methyl-1H-indole-3-carbaldehyde is defined by the molecular formula C₁₀H₈ClNO, which indicates a molecular weight of 193.630 atomic mass units. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as 7-chloro-4-methyl-1H-indole-3-carbaldehyde, which precisely identifies the position of each substituent on the indole core structure. The compound belongs to the broader class of heteroarene carbaldehydes, specifically functioning as an indole derivative where the hydrogen atom at position 3 has been replaced by a formyl group, while simultaneously bearing halogen and alkyl substitutions.

The indole scaffold consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle that serves as the foundational framework for this compound. The positioning of substituents follows the standard indole numbering system, where the nitrogen atom occupies position 1, and subsequent carbon atoms are numbered consecutively around the ring system. The chlorine substituent at position 7 represents a meta-relationship to the nitrogen atom on the benzene portion of the indole ring, while the methyl group at position 4 occupies an ortho-relationship to the pyrrole nitrogen. The aldehyde functionality at position 3 is directly adjacent to the nitrogen atom on the pyrrole ring, positioning it as the most reactive site for nucleophilic and electrophilic transformations.

Table 1: Fundamental Molecular Properties

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₀H₈ClNO | - |

| Molecular Weight | 193.630 | g/mol |

| Chemical Abstracts Service Registry Number | 1190320-96-7 | - |

| Exact Mass | 193.029449 | atomic mass units |

| Density | 1.4 ± 0.1 | g/cm³ |

| Boiling Point | 382.8 ± 37.0 | °C at 760 mmHg |

| Flash Point | 185.3 ± 26.5 | °C |

The electronic environment of 7-chloro-4-methyl-1H-indole-3-carbaldehyde is significantly influenced by the combined effects of its substituents, creating a complex interplay between electron-donating and electron-withdrawing groups. The methyl group at position 4 acts as an electron-donating substituent through hyperconjugation and inductive effects, increasing electron density in the aromatic system. Conversely, the chlorine atom at position 7 functions as an electron-withdrawing group through its high electronegativity, creating a dipolar moment that affects the overall electronic distribution. The aldehyde group at position 3 serves as a strong electron-withdrawing functionality, making the carbon atom of the carbonyl group highly electrophilic and susceptible to nucleophilic attack.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of indole-3-carbaldehyde derivatives have revealed important structural insights that can be extended to understand the solid-state behavior of 7-chloro-4-methyl-1H-indole-3-carbaldehyde. Studies on related compounds, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have demonstrated that indole-3-carbaldehyde derivatives typically exhibit specific conformational preferences in the solid state. These crystallographic analyses show that the aldehyde group maintains coplanarity with the indole ring system, facilitating extended conjugation between the aromatic system and the carbonyl functionality.

The conformational behavior of indole-3-carbaldehyde compounds has been extensively studied using density functional theory calculations and intrinsic reaction coordinate analysis. These computational investigations reveal that rotational barriers around key bonds, particularly those involving the aldehyde group and aromatic substituents, typically fall within the range of 2.5 to 5.5 kilocalories per mole. For 7-chloro-4-methyl-1H-indole-3-carbaldehyde, the presence of both chlorine and methyl substituents introduces additional steric and electronic considerations that influence the preferred conformational states.

The molecular geometry optimization studies conducted on indole-3-carboxaldehyde using density functional theory with the Becke three-parameter Lee-Yang-Parr functional and correlation-consistent polarized valence triple-zeta basis sets have provided detailed insights into the conformational landscape of these compounds. The potential energy surface scans reveal that the most stable conformer exhibits a planar arrangement of the aldehyde group relative to the indole ring system, maximizing orbital overlap and stabilizing the molecule through extended π-conjugation.

Table 2: Conformational Parameters from Theoretical Studies

| Parameter | Value | Method |

|---|---|---|

| Rotational Barrier (Sulfonylamide Bond) | 2.5-5.5 | kcal/mol (Density Functional Theory) |

| Dihedral Angle (Indole-Aldehyde) | 0° ± 5° | Optimized Geometry |

| Bond Length (Carbon-Oxygen Aldehyde) | 1.21 ± 0.02 | Å (Calculated) |

| Bond Length (Carbon-Carbon Aldehyde) | 1.47 ± 0.02 | Å (Calculated) |

Vibrational spectroscopic studies conducted on indole-3-carboxaldehyde provide valuable information about the molecular dynamics and conformational flexibility of this class of compounds. Fourier transform infrared spectroscopy and Fourier transform Raman spectroscopy data, when compared with theoretical vibrational frequency calculations, confirm the rigid planar structure of the indole-aldehyde system and validate the computational predictions regarding conformational stability.

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of 7-chloro-4-methyl-1H-indole-3-carbaldehyde has been characterized through various quantum chemical descriptors that provide insights into its chemical reactivity and molecular properties. Computational studies using density functional theory methods have revealed important aspects of the electronic environment, including frontier molecular orbital analysis and atomic charge distribution patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the compound's electron-donating and electron-accepting capabilities, respectively.

Frontier molecular orbital analysis of indole-3-carbaldehyde derivatives demonstrates the significant influence of substituents on the electronic properties of these compounds. The presence of the electron-withdrawing chlorine atom at position 7 and the electron-donating methyl group at position 4 creates an asymmetric electronic environment that affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. This electronic asymmetry contributes to the compound's unique reactivity profile and influences its interactions with biological targets.

Natural bond orbital analysis has provided detailed insights into the hyperconjugative interactions and charge transfer phenomena within the molecular framework. These studies reveal that nitrogen lone pair to sigma antibonding orbital interactions play a crucial role in stabilizing the molecular structure, particularly in the context of substituent effects. The natural bond orbital analysis also demonstrates the importance of three-dimensional interactions between lone pairs and sigma antibonding orbitals in determining the overall electronic stability of the compound.

Table 3: Electronic Structure Parameters

| Descriptor | Value | Method |

|---|---|---|

| Logarithm of Partition Coefficient | 3.25 | Calculated |

| Topological Polar Surface Area | 32.86 | Ų |

| Index of Refraction | 1.703 | Experimental |

| Vapour Pressure | 0.0 ± 0.9 | mmHg at 25°C |

| Dipole Moment | Variable | Dependent on Conformation |

Mulliken atomic charge distribution analysis reveals the specific charge localization patterns within the molecule, with the aldehyde carbon atom exhibiting significant positive charge density due to the electron-withdrawing nature of the carbonyl oxygen. The chlorine atom at position 7 carries substantial negative charge density, while the methyl carbon at position 4 shows characteristic electron-rich behavior. These charge distribution patterns directly correlate with the observed chemical reactivity and provide mechanistic insights into the compound's participation in various organic transformations.

The molecular electrostatic potential surface calculations provide a three-dimensional representation of the electronic environment surrounding 7-chloro-4-methyl-1H-indole-3-carbaldehyde, revealing regions of high and low electron density that govern intermolecular interactions. These calculations are particularly valuable for understanding the compound's behavior in crystalline environments and its interactions with other molecules in solution or solid-state matrices. The electrostatic potential maps clearly delineate the electron-rich regions around the chlorine atom and the electron-deficient regions near the aldehyde carbon, providing a comprehensive picture of the molecule's electronic landscape.

Properties

IUPAC Name |

7-chloro-4-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-8(11)10-9(6)7(5-13)4-12-10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYKGTROXSJUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-4-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its implications in cancer research and antimicrobial activity.

Chemical Structure and Properties

7-Chloro-4-methyl-1H-indole-3-carbaldehyde has the following chemical structure:

- Molecular Formula : C10H8ClN

- Molecular Weight : 189.63 g/mol

- IUPAC Name : 7-chloro-4-methyl-1H-indole-3-carbaldehyde

The presence of a chloro group and a carbonyl functional group contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of 7-chloro-4-methyl-1H-indole-3-carbaldehyde typically involves the following steps:

- Starting Material : 4-Methylindole is reacted with chlorinating agents to introduce the chloro group.

- Formylation : The introduction of the aldehyde group can be achieved using formylating agents such as Vilsmeier-Haack reagents.

The overall reaction can be summarized as:

Anticancer Activity

Recent studies have reported the anticancer properties of indole derivatives, including 7-chloro-4-methyl-1H-indole-3-carbaldehyde. A notable investigation demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7-Chloro-4-methyl-1H-indole-3-carbaldehyde | MDA-MB-231 | 2.43–7.84 |

| HepG2 | 4.98–14.65 |

These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through mechanisms such as microtubule destabilization, which is crucial for cancer cell division .

Antimicrobial Activity

In addition to its anticancer properties, indole derivatives have shown promising antimicrobial activity. For instance, studies have indicated that related compounds exhibit significant inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of 7-chloro-4-methyl-1H-indole-3-carbaldehyde is attributed to its ability to interact with specific molecular targets:

- Microtubule Assembly Inhibition : Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

- Apoptosis Induction : Enhanced caspase activity indicates that these compounds can trigger programmed cell death pathways in cancer cells.

Case Studies

Several case studies highlight the effectiveness of indole derivatives in clinical settings:

- Study on MDA-MB-231 Cells : Research demonstrated that treatment with indole derivatives resulted in morphological changes indicative of apoptosis and increased caspase activity.

- Antimicrobial Assay Results : Indole derivatives displayed superior antibacterial properties compared to standard antibiotics, suggesting their potential as novel antimicrobial agents.

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution pattern on the indole core critically determines the compound’s properties. Key analogs and their distinctions are summarized below:

Key Observations :

- Substituent Position : The 7-chloro-4-methyl substitution in the target compound contrasts with 5-chloro-7-methyl (15936-83-1), where chlorine placement alters steric hindrance and electronic effects.

- Functional Groups : The hydroxyl group in 4-chloro-7-hydroxy-1H-indole-3-carbaldehyde (1227575-45-2) increases solubility in polar solvents but reduces stability under acidic conditions compared to the methyl group in the target compound .

Physicochemical Properties

Predicted or experimental data for related compounds highlight trends:

Insights :

- The methyl group in the target compound enhances lipophilicity (LogP ~2.5–3.0) compared to hydroxylated analogs.

- Chlorine at position 7 may slightly increase density and boiling point relative to unsubstituted indole-4-carbaldehyde .

Preparation Methods

Synthetic Steps

Step 1: Preparation of Vilsmeier Reagent

Phosphorus oxychloride is slowly added to anhydrous dimethylformamide at 0–5 °C with stirring for 30–40 minutes to form the Vilsmeier reagent.Step 2: Formylation Reaction

A substituted 2-methylaniline compound, specifically 4-chloro-2-methylaniline (which corresponds to the precursor for 7-chloro-4-methyl substitution), is dissolved in anhydrous DMF. The Vilsmeier reagent is added dropwise at 0–5 °C. After complete addition, the mixture is stirred at room temperature for 1–2 hours, then heated under reflux at 80–90 °C for 5–8 hours to promote cyclization and form the indole-3-carbaldehyde structure.Step 3: Workup and Purification

After completion, the reaction mixture is cooled, neutralized with saturated sodium carbonate to pH 8–9, precipitating the product. The solid is filtered, dried, and recrystallized to obtain pure 7-chloro-4-methyl-1H-indole-3-carbaldehyde.

Reaction Conditions and Ratios

| Parameter | Value |

|---|---|

| Solvent for Vilsmeier reagent | Anhydrous DMF |

| Temperature for reagent formation | 0–5 °C |

| Volume ratio DMF:POCl3 | 5:1 |

| Molar ratio 2-methylaniline:Vilsmeier reagent | 1:10–1:40 |

| Reflux temperature | 80–90 °C |

| Reaction time (reflux) | 5–8 hours |

Substrate Scope

The method accommodates various substituted anilines, including 4-chloro-2-methylaniline, which is critical for the synthesis of the 7-chloro-4-methyl substituted indole-3-carbaldehyde. The positions of substituents (ortho, meta, para) on the aniline ring can vary, allowing for a range of indole-3-carbaldehyde derivatives.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Vilsmeier reagent formation | POCl3 + anhydrous DMF, 0–5 °C, 30–40 min | Generate electrophilic formylation reagent |

| 2. Formylation reaction | 4-chloro-2-methylaniline + Vilsmeier reagent, 0–5 °C addition, then RT 1–2 h, reflux 80–90 °C 5–8 h | Cyclization and formylation at indole 3-position |

| 3. Workup | Saturated Na2CO3 to pH 8–9, filtration, drying, recrystallization | Isolation and purification of target aldehyde |

Research Findings and Analytical Data

The synthesized 3-indole-carbaldehyde derivatives, including chloro and methyl substitutions, have been characterized by ^1H NMR and ^13C NMR spectroscopy. Key signals include an aldehyde proton resonance around 9.95–9.98 ppm and characteristic aromatic proton patterns consistent with substitution.

The method shows good yields and reproducibility for a range of substituted anilines, indicating broad applicability.

The reaction conditions (temperature, molar ratios, and solvent) are optimized to balance reactivity and product stability.

Q & A

(Basic) What are the established synthetic routes for 7-chloro-4-methyl-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves halogenation and functionalization of the indole core. For chloro-substituted indoles, direct chlorination using reagents like N-chlorosuccinimide (NCS) or SOCl₂ under controlled conditions (e.g., anhydrous dichloromethane at 0–25°C) is common . Methylation at the 4-position may employ Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, with careful optimization of catalyst loading (e.g., Pd(PPh₃)₄) and reaction time to avoid over-substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify substituent positions. The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .

- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves ambiguous regiochemistry and confirms spatial arrangement. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 210.05 for C₁₀H₈ClNO) and fragmentation patterns .

(Advanced) How can researchers reconcile discrepancies in reported solubility and stability data under varying experimental conditions?

Methodological Answer:

Contradictions often arise from solvent polarity, pH, or temperature effects. Systematic studies should:

- Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~300 nm for indole derivatives).

- Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) under accelerated degradation conditions (e.g., 40°C, 75% humidity) .

- Validate findings with differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .

(Advanced) What strategies improve regioselectivity in electrophilic substitution reactions on the indole ring?

Methodological Answer:

- Directing Groups : The 3-carbaldehyde group acts as a meta-director, favoring electrophilic attack at the 4- or 6-position. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .

- Protection/Deprotection : Temporarily protect the aldehyde as an acetal to redirect reactivity. Post-reaction deprotection (e.g., HCl/MeOH) restores functionality .

- Computational Screening : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing Fukui indices and electron density maps .

(Advanced) How do computational methods elucidate the electronic effects of substituents on reactivity and binding interactions?

Methodological Answer:

- Molecular Orbital Analysis : HOMO-LUMO gaps (calculated via DFT) correlate with nucleophilic/electrophilic behavior. The electron-withdrawing chloro group reduces HOMO energy, decreasing nucleophilicity at the 7-position .

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinases or GPCRs). The methyl group’s steric bulk may influence binding affinity, while the aldehyde forms hydrogen bonds .

- MD Simulations : GROMACS trajectories assess stability in solvent or protein complexes, identifying key residues for mutagenesis validation .

(Advanced) What experimental designs mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise control of residence time and temperature .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry.

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures to enhance safety and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.